{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-16-4-6-17(7-5-16)24(28)23-15-27(20-11-9-19(10-12-20)26(2)3)21-14-18(25)8-13-22(21)31(23,29)30/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIOVAWDYLPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone, also referred to by its IUPAC name, exhibits a unique structure that positions it as a potential candidate for various biological applications. This compound is characterized by a benzothiazine core and several functional groups that enhance its biological activity.
- Molecular Formula : C24H21FN2O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 1114656-04-0
The biological activity of this compound can be attributed to its interaction with specific cellular targets. The presence of the dimethylamino group is known to influence the compound's lipophilicity and ability to penetrate cell membranes, potentially enhancing its efficacy against various diseases. The fluorine atom may also play a role in modulating the compound's reactivity and stability.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies have shown that derivatives of benzothiazines can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines at low micromolar concentrations .
- Antimicrobial Properties : Compounds with benzothiazine cores have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cells at concentrations as low as 1 μM, demonstrating its potential as an anticancer agent .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may interact with key enzymes involved in cellular metabolism, such as glutathione reductase, which is crucial for maintaining redox balance in cells. This interaction could lead to increased oxidative stress within cancer cells, contributing to their death .
- Structure-Activity Relationship (SAR) : A study focused on SAR highlighted that modifications to the dimethylamino group significantly impacted the biological activity of related compounds. Electron-withdrawing groups enhanced potency against certain cancer types, while electron-donating groups had varying effects depending on their position on the aromatic ring .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Parameter | Target Compound | 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₄FN₂O₃S (calculated) | C₂₅H₂₂FNO₅S | C₂₅H₁₉ClFNO₄S (estimated) |
| Molecular Weight (g/mol) | 487.07 (calculated) | 467.51 | ~483.52 (estimated) |
| Key Substituents | - 4-(Dimethylamino)phenyl - 4-Methylphenyl ketone |
- 3,5-Dimethoxyphenyl - 2,4-Dimethylphenyl ketone |
- 3-Chloro-4-methylphenyl - 4-Ethoxyphenyl ketone |
| Electronic Effects | - Strong electron donation (dimethylamino) - Moderate hydrophobicity (methyl) |
- Electron donation (methoxy) - Steric hindrance (dimethyl) |
- Electron withdrawal (chloro) - Moderate hydrophilicity (ethoxy) |
| ChemSpider ID | Not available | 22974840 | Not explicitly provided |
Functional and Pharmacological Implications
Solubility and Bioavailability: The target compound’s dimethylamino group enhances water solubility compared to the methoxy and chloro analogs, which may improve oral bioavailability . The 3,5-dimethoxyphenyl analog () exhibits reduced solubility due to its hydrophobic dimethylphenyl group, limiting its pharmacokinetic profile .
Metabolic Stability: The sulfone group in all three compounds increases metabolic resistance to oxidation. However, the target compound’s dimethylamino group may undergo N-demethylation, a common metabolic pathway absent in the methoxy and chloro analogs .
Reactivity and Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to ’s triazole derivatives, where α-halogenated ketones react with heterocyclic cores .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve aromatic protons, fluorine coupling, and dimethylamino groups. For example, F NMR can confirm the fluorine substituent’s position .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight verification, critical for confirming the sulfone (-SO) and methanone moieties.
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm, S=O at ~1150–1250 cm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, especially for the benzothiazine ring .
Table 1 : Comparison of Spectroscopic Techniques
| Technique | Key Information Obtained | Limitations |
|---|---|---|
| NMR | Substituent connectivity, stereochemistry | Requires high purity (>95%) |
| HRMS | Exact molecular weight | Limited structural detail |
| X-ray | 3D crystal structure | Requires single crystals |
Q. How can synthetic pathways for this compound be optimized to improve yield?
- Methodological Answer :
- Stepwise Functionalization : Introduce the dimethylamino group early via Buchwald-Hartwig coupling to avoid steric hindrance from the methanone moiety .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonation steps to stabilize intermediates.
- Catalytic Systems : Optimize Pd-catalyzed cross-couplings with ligands like XPhos to enhance regioselectivity .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate sulfone-containing byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify the 4-methylphenyl methanone group to introduce electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Test anti-inflammatory activity via COX-2 inhibition assays .
- Fluorine Substitution : Replace the 6-fluoro group with chlorine or hydrogen to assess impact on pharmacokinetics (e.g., logP, metabolic stability) .
- Biological Testing : Use in vitro models (e.g., cancer cell lines) to evaluate cytotoxicity, with IC determination via MTT assays. Cross-validate with in vivo xenograft models .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?
- Methodological Answer :
- Computational Refinement : Use COSMO-RS simulations with explicit solvent parameters (e.g., water, DMSO) to improve solubility predictions .
- Experimental Validation : Perform shake-flask solubility tests at multiple pH levels (2–7.4) to account for ionization of the dimethylamino group .
- Co-solvent Screening : Test solubility enhancers (e.g., cyclodextrins) for formulation studies .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., demethylation of the dimethylamino group) .
- Toxicity Profiling : Run in silico assays for hERG inhibition and Ames mutagenicity. Validate with in vitro hepatocyte assays for CYP450 inhibition .
Table 2 : Key Parameters for Biological Activity Profiling
| Parameter | Method | Relevance to Compound |
|---|---|---|
| Cytotoxicity (IC) | MTT assay (HepG2 cells) | Anti-cancer potential |
| COX-2 Inhibition | ELISA (IC) | Anti-inflammatory use |
| Metabolic Stability | Microsomal half-life (t) | Drug-likeness |
Experimental Design Considerations
Q. What controls are critical when testing this compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., Celecoxib for COX-2) to benchmark activity .
- Solvent Controls : Include DMSO vehicle controls to rule out solvent interference (<0.1% final concentration).
- Blinding : Perform assays in triplicate with blinded sample handling to reduce bias .
Q. How can regioselectivity challenges in derivative synthesis be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control functionalization of the benzothiazine ring .
- Protection/Deprotection : Temporarily protect the methanone group with ethylene glycol to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
